1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Preparation Methods
The synthesis of 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with N3-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring system allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide and 1-ethyl-1H-pyrazole-5-carboxamide. Compared to these, 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its dual pyrazole rings and sulfonyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(2-ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-22-13-17(14(3)21-22)28(26,27)23-10-6-7-15(12-23)18(25)19-11-16-8-9-20-24(16)5-2/h8-9,13,15H,4-7,10-12H2,1-3H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISZEXXAMXDPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NN3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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